Arginine beta-naphthylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Arginine beta-naphthylamide is a synthetic compound known for its role as an efflux pump inhibitor. It is particularly significant in the field of microbiology and pharmacology due to its ability to permeabilize bacterial membranes and enhance the efficacy of antibiotics against multidrug-resistant bacteria .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of arginine beta-naphthylamide typically involves the coupling of arginine with beta-naphthylamine. This process can be achieved through peptide bond formation using coupling agents such as carbodiimides. The reaction is usually carried out in an organic solvent under controlled temperature and pH conditions to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize impurities. Advanced purification techniques such as chromatography are employed to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: Arginine beta-naphthylamide undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different biological activities.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s efficacy.
Substitution: Substitution reactions can introduce different functional groups, enhancing or diminishing its biological properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be employed under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while substitution can introduce new functional groups, potentially enhancing the compound’s activity .
Scientific Research Applications
Arginine beta-naphthylamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions to study reaction mechanisms and product formation.
Biology: The compound is employed in studies involving bacterial efflux pumps, helping to understand and combat antibiotic resistance.
Medicine: this compound is investigated for its potential to enhance the efficacy of antibiotics against multidrug-resistant bacteria.
Industry: It is used in the development of new antimicrobial agents and in the formulation of products requiring enhanced bacterial permeability
Mechanism of Action
Arginine beta-naphthylamide exerts its effects by inhibiting bacterial efflux pumps, which are responsible for expelling antibiotics out of bacterial cells. By inhibiting these pumps, the compound increases the intracellular concentration of antibiotics, thereby enhancing their efficacy. The molecular targets include various efflux pump proteins, and the pathways involved are primarily related to membrane permeability and antibiotic uptake .
Comparison with Similar Compounds
Phenylalanine-arginine beta-naphthylamide: Another well-studied efflux pump inhibitor with similar properties.
Naphthylamide derivatives: Various derivatives with modifications to the naphthylamide structure, each with unique properties and applications
Uniqueness: Arginine beta-naphthylamide is unique due to its specific structure, which allows it to effectively permeabilize bacterial membranes and inhibit efflux pumps. This makes it particularly valuable in combating multidrug-resistant bacteria, a property that distinguishes it from other similar compounds .
Properties
CAS No. |
7182-70-9 |
---|---|
Molecular Formula |
C16H21N5O |
Molecular Weight |
299.37 g/mol |
IUPAC Name |
(2S)-2-amino-5-(diaminomethylideneamino)-N-naphthalen-2-ylpentanamide |
InChI |
InChI=1S/C16H21N5O/c17-14(6-3-9-20-16(18)19)15(22)21-13-8-7-11-4-1-2-5-12(11)10-13/h1-2,4-5,7-8,10,14H,3,6,9,17H2,(H,21,22)(H4,18,19,20)/t14-/m0/s1 |
InChI Key |
DICSXQHGGOAUNU-AWEZNQCLSA-N |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)[C@H](CCCN=C(N)N)N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)C(CCCN=C(N)N)N |
Related CAS |
18905-73-2 (hydrochloride) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.